4-tert-Butyl-2-nitroaniline chemical properties
4-tert-Butyl-2-nitroaniline chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-tert-Butyl-2-nitroaniline
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of 4-tert-Butyl-2-nitroaniline. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize nitroaniline derivatives as synthetic intermediates.
Chemical Identity and Structure
4-tert-Butyl-2-nitroaniline is an aromatic amine characterized by a benzene ring substituted with a tert-butyl group, a nitro group, and an amino group. The tert-butyl group provides steric bulk and influences the molecule's solubility and stability, while the amino and nitro groups are key reactive sites.[1]
Table 1: Chemical Identifiers and Structure
| Property | Value |
|---|---|
| IUPAC Name | 4-(tert-butyl)-2-nitroaniline[2] |
| Synonyms | 2-Nitro-4-tert-butylaniline, 4-tert-butyl-2-nitrobenzenamine[2] |
| CAS Number | 6310-19-6[2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₂[1][2][3] |
| Molecular Weight | 194.23 g/mol [1][2] |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)N)--INVALID-LINK--[O-][2] |
| InChIKey | YXTJXBPEGJNGKV-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical properties of 4-tert-Butyl-2-nitroaniline are summarized below. The bulky, nonpolar tert-butyl group enhances its solubility in organic solvents.[1]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Orange crystalline powder | [4] |
| Melting Point | 101-104 °C | [1] |
| Boiling Point | 302.8 °C at 760 mmHg | [1] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 0.43 ± 0.10 (Predicted) |[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4-tert-Butyl-2-nitroaniline.
Table 3: Spectroscopic Information
| Technique | Data / Interpretation |
|---|---|
| ¹H NMR | (400 MHz, CDCl₃): δ 1.27 (s, 9H), 5.95 (br s, 2H), 6.76 (d, 1H), 7.43 (d, 1H), 8.08 (s, 1H).[4] The spectrum shows a singlet for the nine protons of the tert-butyl group, a broad singlet for the two amine protons, and distinct signals for the three aromatic protons. |
| FTIR | The spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-H stretching of the aromatic ring and the tert-butyl group.[2] |
| UV-Vis | Spectral data is available for this compound, which is useful for quantitative analysis and studying its electronic properties.[2] |
Chemical Reactivity and Applications
4-tert-Butyl-2-nitroaniline serves primarily as a chemical intermediate in the synthesis of various organic molecules. Its reactivity is governed by the interplay between the electron-donating amino group and the electron-withdrawing nitro group, as well as the steric hindrance from the tert-butyl group.
-
Dye and Pigment Synthesis : It is a key intermediate for producing azo dyes and pigments, particularly for yellow and orange shades used in textiles, plastics, and coatings.[1] The amino group can be diazotized and then coupled with other aromatic compounds to form the characteristic azo linkage (-N=N-).[1]
-
Pharmaceutical and Agrochemical Manufacturing : The nitroaniline scaffold is important in the production of certain agrochemicals and pharmaceuticals.[1] The nitro group can be reduced to a second amino group, providing a route to diamine derivatives.
The diagram below illustrates the relationship between the compound's structure and its principal reactive properties.
Caption: Structure-Reactivity relationships of 4-tert-Butyl-2-nitroaniline.
Experimental Protocols
Synthesis of 4-tert-Butyl-2-nitroaniline
A common method for synthesizing 4-tert-Butyl-2-nitroaniline is through the hydrolysis of its N-acetylated precursor, N-(4-tert-butyl-2-nitrophenyl)acetamide.[4]
Materials:
-
N-(4-tert-butyl-2-nitrophenyl)acetamide
-
Methanol (MeOH)
-
30% Sodium methoxide in Methanol
-
Water (H₂O)
-
Reactor vessel with stirrer, condenser, and heating mantle
-
Filtration apparatus
-
Vacuum distillation setup
Procedure:
-
Charge the reactor with N-(4-tert-butyl-2-nitrophenyl)acetamide (1.0 eq) and Methanol.[4]
-
Stir the mixture for 10 minutes at room temperature to ensure dissolution/suspension.[4]
-
Slowly add a 30% solution of sodium methoxide in methanol (1.2 eq) to the reactor.[4]
-
Gently heat the mixture to reflux and maintain this temperature for 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[4]
-
After the reaction is complete, remove the methanol by vacuum distillation at 50-55 °C.[4]
-
Cool the resulting solid residue to room temperature.[4]
-
Add water to the residue and stir for 1 hour to precipitate the product and dissolve inorganic byproducts.[4]
-
Collect the solid product by filtration and wash it thoroughly with water.[4]
-
Dry the final product at 45-50 °C to yield 4-tert-butyl-2-nitroaniline.[4]
The following workflow diagram illustrates the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 4-tert-Butyl-2-nitroaniline.
Safety and Handling
4-tert-Butyl-2-nitroaniline is associated with several hazards and requires careful handling.
Table 4: GHS Hazard Information
| Hazard Statement | Classification |
|---|---|
| H315 | Causes skin irritation (Category 2)[2] |
| H319 | Causes serious eye irritation (Category 2)[2] |
| H302 | Harmful if swallowed (Category 4)[2] |
| H312 | Harmful in contact with skin (Category 4)[2] |
| H332 | Harmful if inhaled (Category 4)[2] |
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C, protected from light.[1][4]
In Case of Accidental Release:
-
For minor spills, clean up immediately using dry procedures to avoid generating dust.[5]
-
For major spills, clear the area, move upwind, and wear appropriate respiratory protection and gloves.[5]
-
Contain the spill with sand or earth and collect the material into labeled containers for disposal.[5]
-
Prevent spillage from entering drains or waterways.[5]
